molecular formula C9H19NO4S B2402271 N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide CAS No. 2097908-74-0

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide

Cat. No.: B2402271
CAS No.: 2097908-74-0
M. Wt: 237.31
InChI Key: DTZNSYVMVGVGAV-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide is an organic compound with a complex structure that includes a cyclopropane ring, sulfonamide group, and dimethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include 2,3-dimethoxy-2-methylpropylamine and cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethoxy substituents may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide
  • 2,3-dimethoxy-2-methylpropylamine
  • Cyclopropanesulfonamide derivatives

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyclopropane and sulfonamide groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4S/c1-9(14-3,7-13-2)6-10-15(11,12)8-4-5-8/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZNSYVMVGVGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1CC1)(COC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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